molecular formula C17H17NO2S B2631078 3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one CAS No. 797780-60-0

3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one

Cat. No.: B2631078
CAS No.: 797780-60-0
M. Wt: 299.39
InChI Key: VPKBEVUEBCFSBU-UHFFFAOYSA-N
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Description

3-{[4-(Propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a heterocyclic compound featuring a 2,3-dihydrobenzothiazol-2-one core substituted with a 4-(isopropoxy)benzyl group. The dihydrobenzothiazol-2-one moiety provides a partially saturated thiazole ring, enhancing conformational flexibility compared to fully aromatic systems. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzothiazole derivatives in targeting enzymes and receptors .

Properties

IUPAC Name

3-[(4-propan-2-yloxyphenyl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-12(2)20-14-9-7-13(8-10-14)11-18-15-5-3-4-6-16(15)21-17(18)19/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKBEVUEBCFSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been included in various screening libraries aimed at identifying new therapeutic agents. It is particularly noted for its potential cardiovascular applications.

Cardiovascular Research

The compound is part of the Cardiovascular Library which contains over 22,000 compounds designed for screening against cardiovascular diseases. Its ability to interact with specific biological targets makes it a candidate for further investigation into heart-related conditions .

Anticancer Activity

Research has indicated that compounds similar to 3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one exhibit anticancer properties. A study screened various benzothiazole derivatives and found that certain modifications could enhance their efficacy against cancer cell lines .

Biochemical Applications

The compound has shown promise in biochemical assays due to its ability to modulate enzyme activity.

Enzyme Inhibition Studies

Inhibitory effects on specific enzymes have been observed, which could lead to the development of novel enzyme inhibitors for therapeutic purposes. For example, studies have profiled similar compounds against various enzymatic pathways relevant to metabolic diseases .

Environmental Science Applications

Given the increasing concern over environmental pollutants, this compound's stability and degradation pathways are of interest.

Toxicity Assessments

The compound has been included in toxicological screenings aimed at understanding its environmental impact. The ToxCast program has utilized similar compounds to predict toxic and therapeutic mechanisms in complex biological systems .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryCardiovascular screeningPart of a library with 22,000 compounds
Anticancer ResearchPotential anticancer propertiesSimilar compounds showed efficacy
Biochemical ApplicationsEnzyme inhibition studiesModulation of key metabolic enzymes
Environmental ScienceToxicity assessmentsIncluded in ToxCast predictive models

Case Study 1: Cardiovascular Screening

A recent study utilized the compound in a high-throughput screening setup targeting cardiovascular disease markers. The results indicated a promising interaction with specific receptors involved in vascular function, warranting further pharmacological evaluation.

Case Study 2: Anticancer Activity

In a comparative analysis of benzothiazole derivatives, researchers found that modifications on the benzothiazole ring significantly enhanced cytotoxicity against breast cancer cell lines. This suggests that structural variations can lead to improved therapeutic outcomes.

Mechanism of Action

The mechanism of action of 3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Heterocycle Variations

Benzothiazole vs. Benzimidazole/Thiazole Derivatives

  • Compound 8a (2-(4-(Prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole): Replaces the benzothiazol-2-one with a benzimidazole ring.
  • Dihydrothiazol-imines (e.g., ): Feature a 2,3-dihydro-1,3-thiazol-2-imine core. The imine group introduces basicity, contrasting with the ketone in benzothiazol-2-one, which may affect binding to targets like angiotensin receptors .

Benzothiazole vs. Pyrazolone Hybrids

  • 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynylpyrazol-3(2H)-one (): Integrates a pyrazolone ring, introducing additional hydrogen-bonding sites. The propargyl group may confer distinct reactivity in nucleophilic substitutions .

Benzoxazol-2-one Analogs

  • 3-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1,3-benzoxazol-2-one (): Substitutes sulfur with oxygen in the heterocycle, reducing electron-withdrawing effects.

Substituent Effects

Compound Substituent Key Properties
Target Compound 4-(Isopropoxy)phenylmethyl Moderate lipophilicity, balanced solubility
9c () 4-Bromophenyl-thiazole-triazole Enhanced halogen bonding, higher molecular weight
3(1) () 4-Methoxyphenyl-thiazol-imine Increased polarity due to methoxy group
5 () 3’-Fluoropropoxy-benzodiazepin Fluorine enhances metabolic stability

Pharmacological and Physicochemical Properties

Physicochemical Data

Property Target Compound 4-Methoxyphenyl Analog () tert-Butylphenoxy Derivative ()
LogP (Predicted) ~3.2 ~2.8 ~4.1
Melting Point Not reported 160–162°C () 85–87°C ()
Hydrogen Bond Acceptors 3 4 3

Biological Activity

The compound 3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one , also known by its ChemDiv Compound ID 7074-0070, is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C17H17NO2S
  • IUPAC Name : 3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
  • SMILES : CC(C)Oc1ccc(CN(c(cccc2)c2S2)C2=O)cc1
  • InChI Key : VPKBEVUEBCFSBU-UHFFFAOYSA-N

Antimicrobial Activity

Benzothiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens. For instance, a study evaluated a series of benzothiazole derivatives and reported Minimum Inhibitory Concentrations (MICs) in the range of 10.7–21.4 μmol/mL against multiple bacterial strains . Although specific data for 3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is limited, its structural similarity suggests potential antimicrobial efficacy.

Cytotoxicity and Anti-Cancer Activity

Recent investigations into benzothiazole derivatives have revealed promising anticancer properties. A related compound showcased an IC50 value of 0.13 µM against EA.hy926 cells, indicating potent cytotoxicity and the ability to disrupt angiogenesis . While direct studies on 3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one are sparse, the structural attributes suggest it may similarly inhibit tumor growth and vascularization.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole compounds often hinges on their structural characteristics. The presence of specific functional groups can enhance their interaction with biological targets. For example, modifications in the benzothiazole ring or side chains can significantly influence their potency and selectivity against different cellular pathways . This underscores the importance of SAR studies in optimizing the efficacy of 3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one.

Table: Summary of Biological Activities

Activity Type Findings
AntimicrobialMICs ranging from 10.7–21.4 μmol/mL against various pathogens .
CytotoxicityRelated compounds show IC50 values as low as 0.13 µM against cancer cells .
Anti-AngiogenicPotential disruption of vascular systems noted in similar analogs .

Notable Research

  • Antimicrobial Studies : A series of benzothiazole derivatives were synthesized and tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzothiazole core could enhance antibacterial properties significantly.
  • Cytotoxicity Evaluations : Compounds structurally related to 3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one have been shown to inhibit cancer cell proliferation effectively. The mechanism often involves microtubule disruption and interference with cell cycle progression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 3-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one?

  • Methodology :

  • Step 1 : Condensation of 4-(propan-2-yloxy)benzaldehyde with methyl thioacetate under reflux in ethanol to form the thioquinazolinone intermediate (analogous to methods in and ).
  • Step 2 : Hydrogenation using 2,3-diazetidinone or catalytic transfer hydrogenation (e.g., Pd/C with H₂) to reduce intermediates (see ).
  • Critical Conditions :
  • Solvent selection (ethanol or DMF for polar intermediates).
  • Catalyst loading (0.5–1.0 mol% for Pd/C).
  • Temperature control (80–100°C for condensation; 25–50°C for hydrogenation).
  • Yield Optimization : Recrystallization from ethanol or acetone improves purity ( ).

Q. Which spectroscopic and analytical techniques are most effective for confirming structural integrity and purity?

  • Recommended Techniques :

  • FT-IR : Confirm presence of C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) bonds ( ).
  • NMR (¹H/¹³C) : Assign signals for the propan-2-yloxy group (δ 1.2–1.4 ppm for CH₃; δ 4.5–5.0 ppm for OCH) and benzothiazol-2-one ring protons ( ).
  • Elemental Analysis : Validate %C, %H, %N with ≤0.3% deviation from theoretical values ( ).
    • Data Table :
TechniqueKey Peaks/ParametersPurpose
FT-IR1675 cm⁻¹ (C=O), 650 cm⁻¹ (C-S)Functional group confirmation
¹H NMRδ 4.8 ppm (OCH(CH₃)₂)Substituent assignment
Elemental AnalysisC: 62.1%, H: 5.2%, N: 8.7%Purity assessment

Advanced Research Questions

Q. How can computational tools like molecular docking be integrated with experimental data to hypothesize biological targets?

  • Methodology :

  • Step 1 : Generate 3D structures using DFT or molecular mechanics (e.g., Gaussian or AutoDock).
  • Step 2 : Perform docking studies against targets (e.g., enzymes, receptors) using software like Schrödinger Suite.
  • Step 3 : Validate predictions via in vitro assays (e.g., enzyme inhibition; IC₅₀ determination).
    • Example : used docking poses (e.g., compound 9c binding to active sites) to prioritize compounds for antimicrobial testing. Combine this with SPR (surface plasmon resonance) for binding affinity measurements.

Q. What strategies resolve contradictions in reported biological activities of benzothiazol-2-one analogs?

  • Approach :

  • Meta-Analysis : Systematically compare datasets using statistical tools (ANOVA, regression) to identify confounding variables (e.g., assay conditions, cell lines).
  • Controlled Replication : Reproduce studies under standardized protocols (e.g., ’s split-plot design for environmental variables).
  • Structure-Activity Clustering : Group compounds by substituent patterns (e.g., methoxy vs. nitro groups) to isolate trends ( ).

Q. What experimental approaches elucidate reaction mechanisms in key synthetic steps?

  • Methods :

  • Kinetic Studies : Monitor reaction progress via HPLC or in situ IR to identify rate-determining steps.
  • Isotopic Labeling : Use ¹³C-labeled intermediates to track bond formation/cleavage (e.g., in cyclocondensation steps).
  • DFT Calculations : Model transition states to propose feasible pathways (e.g., ’s condensation mechanism).

Q. How can substituent modifications establish structure-activity relationships (SAR)?

  • Design Strategy :

  • Variation of Substituents : Synthesize analogs with differing aryl groups (e.g., 4-fluoro, 4-nitro) on the phenylmethyl moiety ( ).
  • Biological Testing : Screen analogs for activity (e.g., antimicrobial, anticancer) and correlate with electronic (Hammett σ) or steric parameters.
  • Data Table :
Substituent (R)LogPIC₅₀ (μM)Notes
4-OCH₃2.112.3Enhanced solubility
4-NO₂1.88.7Higher reactivity

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